![molecular formula C15H12FN3OS B2588537 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895010-49-8](/img/structure/B2588537.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, commonly known as FBA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBA belongs to the class of benzothiazole derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of FBA is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth, inflammation, and apoptosis. FBA has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cell survival. It has also been found to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
FBA has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit inflammation. In addition, FBA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
FBA has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and availability. However, FBA also has some limitations, including its relatively low solubility in water and limited bioavailability.
Future Directions
There are several future directions for research on FBA. One area of interest is the development of FBA derivatives that have improved solubility and bioavailability. Another area of interest is the study of FBA in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of FBA and its potential therapeutic applications in various fields.
Conclusion:
In conclusion, FBA is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, inflammation, and neurological disorders have made it a subject of extensive research. The synthesis method of FBA involves the reaction of 4-fluorobenzo[d]thiazol-2-amine with pyridine-3-carboxaldehyde. FBA has been found to inhibit various signaling pathways involved in cell growth, inflammation, and apoptosis. It has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and availability. However, FBA also has some limitations, including its relatively low solubility in water and limited bioavailability. There are several future directions for research on FBA, including the development of FBA derivatives, the study of FBA in combination with other drugs, and further studies to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of FBA involves the reaction of 4-fluorobenzo[d]thiazol-2-amine with pyridine-3-carboxaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography. The purity of the product is confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
FBA has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, FBA has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. FBA has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, FBA has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-10(20)19(9-11-4-3-7-17-8-11)15-18-14-12(16)5-2-6-13(14)21-15/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKJSQBDNJXQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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